molecular formula C18H15NO4S B2366816 (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione CAS No. 877804-30-3

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione

Cat. No.: B2366816
CAS No.: 877804-30-3
M. Wt: 341.38
InChI Key: TVMZRBZLPSQZDJ-JLJGJNDSSA-N
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Description

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, featuring both a thiazolidinedione core and a furan ring, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The furan-2-yl group is introduced via a subsequent aldol condensation reaction with furfural.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thiazolidinedione ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives or reduced thiazolidinedione rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound may exhibit biological activities such as anti-inflammatory, antidiabetic, or anticancer properties. Thiazolidinediones are known for their role as peroxisome proliferator-activated receptor (PPAR) agonists, which can modulate glucose and lipid metabolism. The furan ring may contribute to additional biological activities, making this compound a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as PPARs. By binding to these receptors, the compound can influence gene expression and metabolic pathways, leading to its observed biological effects. The furan ring may also interact with other cellular targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione is unique due to the presence of the furan ring, which is not found in the other mentioned thiazolidinediones. This structural feature may impart additional biological activities or alter the compound’s pharmacokinetic properties, making it a distinct and potentially valuable compound for further research.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-2-22-15-10-8-13(9-11-15)19-17(20)16(24-18(19)21)7-3-5-14-6-4-12-23-14/h3-12H,2H2,1H3/b5-3+,16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMZRBZLPSQZDJ-JLJGJNDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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